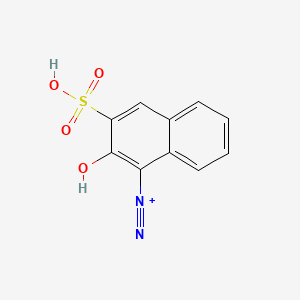![molecular formula C20H26O2 B14298841 1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene CAS No. 113011-60-2](/img/structure/B14298841.png)
1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene is an organic compound with a complex structure that includes two benzene rings connected by an ethane bridge with oxypropane linkages
Vorbereitungsmethoden
The synthesis of 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene typically involves the reaction of ethane-1,1-diol with benzene derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between ethane-1,1-diol and benzene in the presence of a dehydrating agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which 1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1,1’-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene can be compared with similar compounds such as:
3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid: This compound has a similar ethane-oxy linkage but differs in its functional groups and overall structure.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another similar compound with benzene rings connected by an ethane-oxy bridge.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound features ethene linkages instead of ethane, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
113011-60-2 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3-[1-(3-phenylpropoxy)ethoxy]propylbenzene |
InChI |
InChI=1S/C20H26O2/c1-18(21-16-8-14-19-10-4-2-5-11-19)22-17-9-15-20-12-6-3-7-13-20/h2-7,10-13,18H,8-9,14-17H2,1H3 |
InChI-Schlüssel |
RCCZQXCDIKTFMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)

![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)


![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)

![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)


![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
